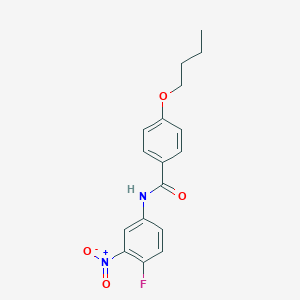
N-Morpholinylthiosalicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Morpholinylthiosalicylamide (NMTSA) is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is a derivative of thiosalicylamide and contains a morpholine ring, which makes it unique compared to other thiosalicylamide derivatives.
Mecanismo De Acción
The mechanism of action of N-Morpholinylthiosalicylamide is not fully understood. However, it is believed that the morpholine ring in N-Morpholinylthiosalicylamide plays a crucial role in its biological activity. The morpholine ring is known to interact with proteins and enzymes, which may explain its inhibitory effects.
Biochemical and Physiological Effects:
N-Morpholinylthiosalicylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-Morpholinylthiosalicylamide has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea. Additionally, N-Morpholinylthiosalicylamide has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Morpholinylthiosalicylamide in lab experiments is its relative simplicity in synthesis. Additionally, N-Morpholinylthiosalicylamide has been shown to have various biological activities, making it a versatile research tool. However, one limitation of using N-Morpholinylthiosalicylamide is its potential toxicity. It is important to use caution when handling N-Morpholinylthiosalicylamide in a laboratory setting.
Direcciones Futuras
There are several future directions for the use of N-Morpholinylthiosalicylamide in scientific research. One potential direction is the use of N-Morpholinylthiosalicylamide as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, the anti-cancer properties of N-Morpholinylthiosalicylamide could be further explored for potential cancer treatments. Finally, the mechanism of action of N-Morpholinylthiosalicylamide could be further studied to gain a better understanding of its biological activity.
Conclusion:
In conclusion, N-Morpholinylthiosalicylamide is a unique thiosalicylamide derivative that has gained significant attention in the scientific community due to its potential use as a research tool. Its synthesis method is relatively simple, and it has been shown to have various biological activities. However, caution must be taken when handling N-Morpholinylthiosalicylamide in a laboratory setting due to its potential toxicity. There are several future directions for the use of N-Morpholinylthiosalicylamide in scientific research, which could lead to new discoveries and potential treatments.
Métodos De Síntesis
The synthesis of N-Morpholinylthiosalicylamide involves the reaction of morpholine with thiosalicylic acid in the presence of a catalyst. The product is then purified using column chromatography. This method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-Morpholinylthiosalicylamide has been used in various scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. This inhibition can be used to study the role of these enzymes in various biological processes. N-Morpholinylthiosalicylamide has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, N-Morpholinylthiosalicylamide has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
Propiedades
Número CAS |
2032-45-3 |
|---|---|
Nombre del producto |
N-Morpholinylthiosalicylamide |
Fórmula molecular |
C11H13NO2S |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H13NO2S/c13-10-4-2-1-3-9(10)11(15)12-5-7-14-8-6-12/h1-4,13H,5-8H2 |
Clave InChI |
DQRPYSMROZBWRG-LUAWRHEFSA-N |
SMILES isomérico |
C1COCCN1/C(=C/2\C=CC=CC2=O)/S |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
SMILES canónico |
C1COCCN1C(=S)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






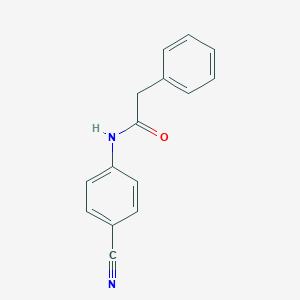
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)

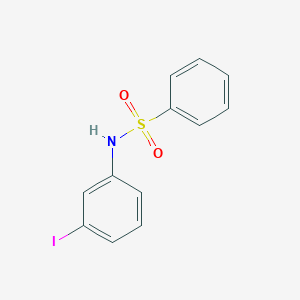
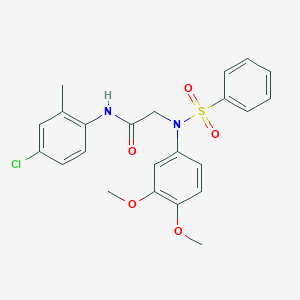
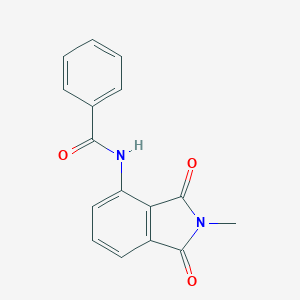
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)

